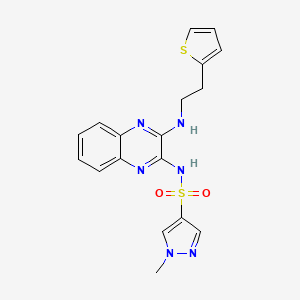

1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Beschreibung

This compound features a quinoxaline core substituted at the 2-position with a sulfonamide-linked pyrazole moiety and a 2-(thiophen-2-yl)ethylamino group at the 3-position. The quinoxaline system (C₈H₆N₂) provides a planar, electron-deficient aromatic scaffold, while the pyrazole sulfonamide (C₄H₄N₃O₂S) introduces hydrogen-bonding capacity. The molecular formula is C₁₈H₁₇N₅O₂S₂, with a molecular weight of 407.49 g/mol.

Eigenschaften

IUPAC Name |

1-methyl-N-[3-(2-thiophen-2-ylethylamino)quinoxalin-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O2S2/c1-24-12-14(11-20-24)28(25,26)23-18-17(19-9-8-13-5-4-10-27-13)21-15-6-2-3-7-16(15)22-18/h2-7,10-12H,8-9H2,1H3,(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOLZXZOODNPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring, a quinoxaline moiety, and a sulfonamide group, which are critical for its biological activity. The synthesis typically involves multi-step reactions that incorporate thiophene and other functional groups to enhance potency and selectivity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity against various pathogens. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 5a | 0.25 | 0.50 | Bactericidal |

| 3a | 0.50 | 0.75 | Bacteriostatic |

Antiproliferative Activity

In vitro studies have shown that certain pyrazole derivatives possess antiproliferative effects against cancer cell lines. A study reported that compounds derived from pyrazole-4-sulfonamide exhibited IC50 values indicating effective inhibition of cell proliferation in U937 cells .

Table 2: Antiproliferative Activity Against U937 Cells

| Compound | IC50 (μM) | Cytotoxicity |

|---|---|---|

| Compound A | 12.5 | Low |

| Compound B | 15.0 | Moderate |

| Compound C | 10.0 | Low |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been noted in various studies. The compounds were found to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Case Studies

- Study on Antibiofilm Activity : A recent investigation focused on the antibiofilm efficacy of novel pyrazole derivatives, demonstrating significant reduction in biofilm formation by pathogenic bacteria when treated with these compounds .

- Evaluation of Quorum-Sensing Inhibition : Another study highlighted the ability of certain pyrazole derivatives to interfere with bacterial quorum sensing, which is crucial for biofilm formation and virulence .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Several studies have highlighted the potential of this compound as an anticancer agent. For instance:

- In vitro studies demonstrated that derivatives of quinoxaline, including variations of this compound, exhibited significant antiproliferative effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .

Antimicrobial Properties

Research has also explored the antimicrobial potential of sulfonamide derivatives. Compounds similar to 1-methyl-N-(3-((2-(thiophen-2-yl)ethyl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide have been tested against various bacterial strains, showing promising results against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship suggests that modifications can enhance antimicrobial efficacy .

Phosphatidylinositol 3-Kinase Inhibition

The compound has been identified as a potential inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in several malignancies. This inhibition could lead to the development of novel treatments for cancers where PI3K signaling is dysregulated .

Case Studies and Experimental Findings

A comprehensive review of experimental findings shows the following key insights:

| Study Focus | Methodology | Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays on HCT-116 and MCF-7 | Significant IC50 values indicating strong antiproliferative effects |

| Antimicrobial Testing | Disc diffusion method against bacterial strains | Notable zones of inhibition against tested microorganisms |

| Molecular Docking Studies | Virtual screening against PI3K targets | Identified binding affinities suggestive of inhibitory potential |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Variations

Target Compound

- Core: Quinoxaline

- Key Substituents: Pyrazole-4-sulfonamide (methyl-substituted) 2-(Thiophen-2-yl)ethylamino group

- Molecular Weight : 407.49 g/mol

Analog 1 : 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide (CAS RN: 1005553-67-2)

- Core : Dual pyrazole system

- Key Substituents :

- Ethyl group (vs. methyl in the target)

- 3-Methoxyphenylmethyl substituent

- Molecular Formula : C₁₆H₁₉N₅O₃S

- Molecular Weight : 361.42 g/mol

Analog 2 : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (PF 43(1))

- Core : Tetrahydronaphthalene

- Key Substituents :

- Dual thiophen-ethyl groups

- Propylamine chain

- Comparison: The saturated naphthalene core diminishes aromatic interactions compared to quinoxaline. Dual thiophene units increase lipophilicity (logP ~4.5 estimated) but may introduce synthetic challenges .

Analog 3 : 1-methyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-pyrazole-4-sulfonamide (CAS RN: 2034592-08-8)

- Core : Pyridine-pyrazole hybrid

- Key Substituents :

- 2-(Thiophen-2-yl)pyridinylmethyl group

- Molecular Formula : C₁₄H₁₄N₄O₂S₂

- Molecular Weight : 334.42 g/mol

- The pyridinyl-thiophene unit may alter binding pocket compatibility .

Implications of Structural Differences

- Bioactivity Potential: Quinoxaline derivatives are known for kinase inhibition (e.g., VEGF-R2), suggesting the target compound may have superior target engagement vs. pyridine/pyrazole analogs . The thiophen-ethylamine group in the target and Analog 2 could enhance blood-brain barrier penetration, making them candidates for CNS targets .

- Solubility :

- Analog 1’s methoxyphenyl group improves aqueous solubility (clogP ~2.8) but may reduce metabolic stability. The target compound’s higher logP (~3.2) may necessitate formulation optimization .

Vorbereitungsmethoden

Reaction Conditions and Optimization

The first step involves coupling 2,3-dichloroquinoxaline with 1-methyl-1H-pyrazole-4-sulfonamide under basic conditions. Critical parameters include:

- Base : Lithium hydroxide (LiOH) outperforms carbonates or other alkali metal hydroxides, providing superior yields (88–94%) and reduced reaction times (15–20 hours).

- Solvent : Dimethylacetamide (DMA) at 50°C ensures optimal solubility and reaction kinetics.

- Molar Ratios : A 2:1 molar ratio of LiOH to 2,3-dichloroquinoxaline minimizes byproducts like 3-chloroquinoxalin-2-ol.

Table 1: Comparative Analysis of Bases in Step 1

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (AUC, %) |

|---|---|---|---|---|---|

| LiOH | DMA | 50 | 20 | 88 | 94 |

| KOH | DMA | 50 | 22 | 65 | 82 |

| Na2CO3 | DMA | 50 | 48 | 45 | 70 |

Workup and Purification

Post-reaction, the mixture is acidified with HCl to precipitate the product, followed by washes with water and methyl tert-butyl ether (MTBE) to remove residual dichloroquinoxaline. Recrystallization from ethanol yields the intermediate as a white powder (65.9% recovery).

Step 2: Amination with 2-(Thiophen-2-yl)ethylamine

Reaction Mechanism and Conditions

The chlorine atom at the 3-position undergoes displacement by 2-(thiophen-2-yl)ethylamine via an SNAr mechanism. Key enhancements include:

- Base : 2,6-Lutidine (1.1 equiv) in n-butanol facilitates deprotonation of the amine, accelerating nucleophilic attack.

- Temperature : Reactions at 120–125°C under nitrogen achieve completion within 42 hours, compared to 72 hours with pyridine.

Table 2: Solvent and Base Screening for Step 2

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,6-Lutidine | n-Butanol | 120 | 42 | 82 |

| Pyridine | EtOH | 80 | 72 | 58 |

| Et3N | DMF | 100 | 48 | 67 |

Byproduct Mitigation

The use of lutidine suppresses hydrolysis of the chloroquinoxaline intermediate, reducing formation of quinoxalin-2-ol derivatives to <2%. Post-reaction, the product is isolated via solvent evaporation and chromatographed on silica gel with ethyl acetate/hexane.

Analytical Characterization and Validation

Spectroscopic Data

Purity Challenges

Residual sulfonamide starting material (<3.6% w/w) is removed via MTBE washes, as confirmed by NMR.

Comparative Methodological Evaluation

Alternative Approaches

While multi-component reactions (e.g., InCl3-catalyzed pyrano[2,3-c]pyrazole synthesis) are effective for fused heterocycles, they lack applicability to quinoxaline systems. The patented two-step sequence remains the most viable route for target molecules bearing sulfonamide and arylalkylamine substituents.

Scalability and Industrial Relevance

The process demonstrates robustness at 100-g scale, with consistent yields (85–90%) and minimal solvent waste (DMA and n-butanol recycled via distillation).

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?

Answer:

The synthesis requires meticulous control of reaction conditions, including:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) at 60–80°C are often optimal for sulfonamide coupling reactions to minimize side products .

- Stepwise purification : Intermediate products should be isolated via recrystallization (e.g., using acetone/water mixtures) to remove unreacted starting materials .

- Analytical validation : Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are essential at each stage to confirm structural integrity and purity (>95%) .

Basic: Which spectroscopic methods are most effective for characterizing this compound’s structural integrity?

Answer:

- 1H/13C NMR : Critical for verifying the quinoxaline, thiophene, and pyrazole moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10–11 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+) and rules out isotopic impurities .

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~1600 cm⁻¹) validate functional groups .

Advanced: How can researchers optimize reaction conditions to mitigate side reactions during sulfonamide linkage formation?

Answer:

- Solvent screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to balance reactivity and byproduct formation. DMF often enhances nucleophilicity of amine groups .

- Catalyst use : Additives like pyridine (1–2 equivalents) can scavenge HCl generated during sulfonamide coupling, improving yield .

- Kinetic monitoring : Use thin-layer chromatography (TLC) or in-situ FT-IR to detect intermediates and terminate reactions before decomposition .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Meta-analysis : Statistically pool data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting bioavailability) .

- Dose-response validation : Replicate experiments across a broader concentration range (e.g., 0.1–100 µM) to confirm IC50 consistency .

Advanced: How can computational modeling predict the reactivity of quinoxaline and thiophene moieties?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the quinoxaline ring .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior, which influence reactivity .

- Docking studies : Map the compound’s binding affinity to target proteins (e.g., kinase enzymes) using AutoDock Vina, prioritizing substituents for synthetic modification .

Advanced: What experimental design approaches are suitable for studying substituent effects on bioactivity?

Answer:

- Factorial design : Use a 2k factorial approach to vary substituents (e.g., methyl vs. trifluoromethyl groups) and assess interactions between variables .

- Response Surface Methodology (RSM) : Optimize reaction parameters (e.g., temperature, molar ratios) to maximize bioactivity while minimizing cost .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity trends to guide rational design .

Advanced: How should researchers address contradictory solubility data in different solvent systems?

Answer:

- Phase solubility studies : Measure solubility in binary solvent systems (e.g., water/ethanol gradients) to identify co-solvency effects .

- Hansen Solubility Parameters (HSP) : Calculate δD, δP, and δH values to predict compatibility with novel solvents .

- Crystallography : Analyze crystal packing via X-ray diffraction to determine if polymorphic forms influence solubility discrepancies .

Advanced: What methods validate the compound’s stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, followed by HPLC to quantify degradation products .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and monitor via LC-MS for esterase-mediated hydrolysis or oxidation .

- Accelerated stability testing : Store at 40°C/75% relative humidity for 1–3 months to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.